molecular formula C25H26N2O6S B11134064 2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-(2-phenoxyphenyl)acetamide

2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-(2-phenoxyphenyl)acetamide

Cat. No.: B11134064
M. Wt: 482.5 g/mol
InChI Key: GCWHMELNXHXMOX-UHFFFAOYSA-N
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Description

2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-(2-phenoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine sulfonyl group, a phenoxy group, and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-(2-phenoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the core phenoxy and acetamide structures. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the desired product. Common reagents used in the synthesis include sulfonyl chlorides, morpholine, and phenoxy derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-(2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-(2-phenoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can serve as a probe for investigating biological pathways and interactions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    4-Phenoxyaniline compound with tetrachlorostannane: Another complex organic compound with different functional groups.

Uniqueness

2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-(2-phenoxyphenyl)acetamide stands out due to its combination of a morpholine sulfonyl group, phenoxy group, and acetamide group. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C25H26N2O6S

Molecular Weight

482.5 g/mol

IUPAC Name

2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)-N-(2-phenoxyphenyl)acetamide

InChI

InChI=1S/C25H26N2O6S/c1-19-17-21(34(29,30)27-13-15-31-16-14-27)11-12-23(19)32-18-25(28)26-22-9-5-6-10-24(22)33-20-7-3-2-4-8-20/h2-12,17H,13-16,18H2,1H3,(H,26,28)

InChI Key

GCWHMELNXHXMOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NC3=CC=CC=C3OC4=CC=CC=C4

Origin of Product

United States

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